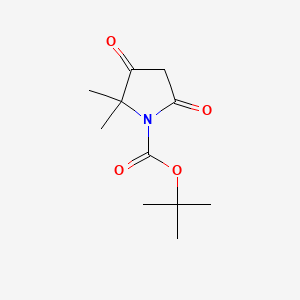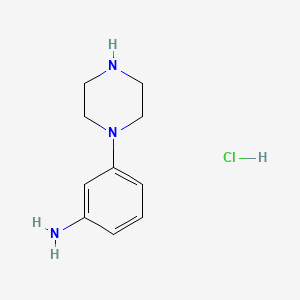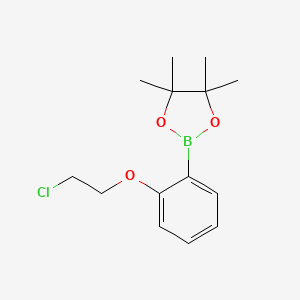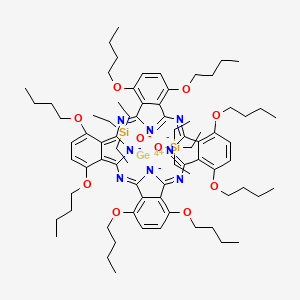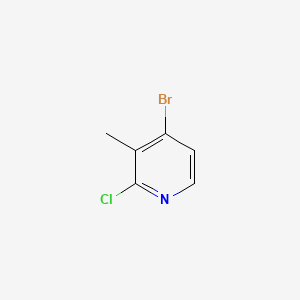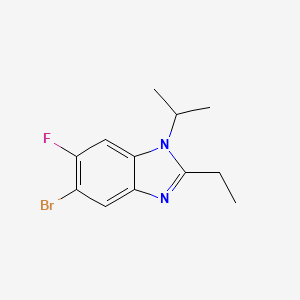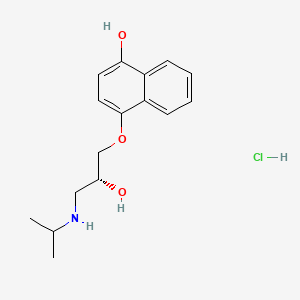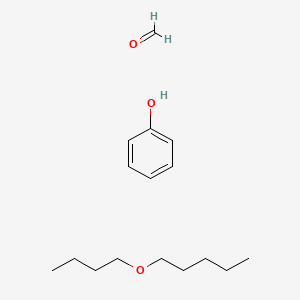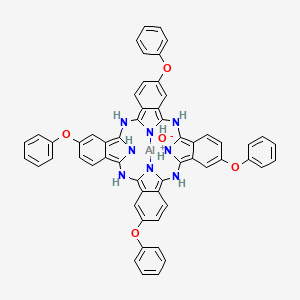
ALUMINUM 2,9,16,23-TETRAPHENOXY-29 H ,31 H-PHTHALOCYANINE HYDROXIDE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Aluminum 2,9,16,23-tetraphenoxy-29H,31H-phthalocyanine Hydroxide, also known as AlPc(OH), is an organometallic compound . It has a linear formula of C56H33AlN8O5 . This compound is one of numerous organometallic compounds manufactured by American Elements under the trade name AE Organometallics™ . Organometallics are useful reagents, catalysts, and precursor materials with applications in thin film deposition, industrial chemistry, pharmaceuticals, LED manufacturing, and others .
Molecular Structure Analysis
The compound has a molecular weight of 924.9 g/mol . The SMILES string representation of the compound is [O-] [H].O (c1ccccc1)c2ccc3c4nc (nc5n6 [Al+]n7c (nc8nc (nc6c9cc (Oc%10ccccc%10)ccc59)c%11ccc (Oc%12ccccc%12)cc8%11)c%13ccc (Oc%14ccccc%14)cc%13c7n4)c3c2 .Physical And Chemical Properties Analysis
The compound appears as a solid . Its exact mass and monoisotopic mass are both 924.23893 g/mol . The compound’s absorption λ max is between 681-686 nm . Unfortunately, the melting point, boiling point, density, and solubility in water are not available .科学的研究の応用
Oxygen Sensing : Amao, Asai, and Okura (2000) developed an optical oxygen sensor using an aluminum phthalocyanine–polystyrene film. This sensor is based on the fluorescence quenching of the film by oxygen, indicating its potential in oxygen detection technologies (Amao et al., 2000).
Corrosion Inhibition : Dibetsoe et al. (2015) investigated the use of various phthalocyanines, including aluminum phthalocyanine, as corrosion inhibitors for aluminum in acidic medium. Their research revealed that these compounds showed significant inhibition efficiencies, suggesting their potential in protecting metals from corrosion (Dibetsoe et al., 2015).
Photovoltaic Applications : Amao and Komori (2003) developed a dye-sensitized solar cell using a nanocrystalline TiO2 film electrode modified by aluminum phthalocyanine. This cell demonstrated an increased photocurrent and photovoltage, highlighting the use of aluminum phthalocyanine in solar energy conversion (Amao & Komori, 2003).
Organic Photovoltaic Cells : Raboui et al. (2015) synthesized novel axially phenoxylated aluminum phthalocyanines and integrated them into organic photovoltaic devices. Their findings suggest that these materials can enhance the open-circuit voltage of the devices, indicating their potential in organic electronics (Raboui et al., 2015).
Photodynamic Therapy : Ben-hur and Rosenthal (1986) explored the use of aluminum phthalocyanine tetrasulfonate in photodynamic therapy, demonstrating its efficiency in causing red blood cell lysis upon light exposure. This suggests its potential application in cancer treatment (Ben-hur & Rosenthal, 1986).
Hybrid Material Formation : Staniford et al. (2015) reported the formation of novel organic-inorganic hybrid materials combining nanoscaled layered silicates and native aluminum hydroxide phthalocyanine. These hybrids exhibit efficient emission and singlet oxygen generation in aqueous solutions, opening avenues for diverse applications (Staniford et al., 2015).
Catalysis : Rajagopal, Kim, and George (2007) found that aluminum phthalocyanine acts as an effective catalyst for the cyanosilylation of various aldehydes. This demonstrates its potential in catalysis and organic synthesis (Rajagopal et al., 2007).
Safety And Hazards
特性
InChI |
InChI=1S/C56H38N8O4.Al.H2O/c1-5-13-33(14-6-1)65-37-21-25-41-45(29-37)53-57-49(41)62-54-47-31-39(67-35-17-9-3-10-18-35)23-27-43(47)51(59-54)64-56-48-32-40(68-36-19-11-4-12-20-36)24-28-44(48)52(60-56)63-55-46-30-38(66-34-15-7-2-8-16-34)22-26-42(46)50(58-55)61-53;;/h1-32,57,60-64H;;1H2/q-2;+3;/p-1 |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLUBOUSDZFNKCM-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC3=C4NC(=C3C=C2)NC5=C6C=C(C=CC6=C7N5[Al+]N8C(=C9C=CC(=CC9=C8NC1=C2C=CC(=CC2=C(N1)N7)OC1=CC=CC=C1)OC1=CC=CC=C1)N4)OC1=CC=CC=C1.[OH-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C56H39AlN8O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80746090 |
Source


|
| Record name | PUBCHEM_71310166 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80746090 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
930.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Aluminum 2,9,16,23-tetraphenoxy-29 H,31 H-phthalocyanine hydroxide | |
CAS RN |
128897-67-6 |
Source


|
| Record name | PUBCHEM_71310166 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80746090 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3'-Iodo-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B594545.png)
